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Cat. No.: B610453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and

administration of rezivertinib (BPI-7711), a third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI). The information is intended to guide researchers in

designing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in

non-small cell lung cancer (NSCLC) models.

Introduction
Rezivertinib is an orally active, irreversible EGFR-TKI that demonstrates high selectivity for

both common activating EGFR mutations (such as exon 19 deletions and L858R) and the

T790M resistance mutation.[1][2][3] It shows minimal activity against wild-type EGFR, which

may reduce some of the dose-limiting toxicities associated with less selective EGFR inhibitors.

[3] Preclinical studies have highlighted its potential in causing tumor regression and prolonging

survival in xenograft models of human NSCLC.[1][2]

Data Presentation: In Vivo Efficacy of Rezivertinib
The following tables summarize the quantitative data from preclinical studies on rezivertinib in

various NSCLC xenograft models.

Table 1: Efficacy of Rezivertinib in NCI-H1975 Xenograft Model (EGFR L858R/T790M)
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Dosage (Oral, QD) Treatment Duration Key Outcomes

6.25 mg/kg Not Specified
Significant tumor regression

observed.[1]

12.5 mg/kg 14 days

- Significant tumor regression.

[1]- Increased average survival

by 112% in an H1975-

luciferase model.[2]

25 mg/kg Not Specified

- Significant tumor regression.

[1]- Achieved 100% tumor

growth inhibition (TGI).[1]-

Resulted in a 100% incidence

of complete tumor regressions,

with 10% of mice remaining

tumor-free survivors.[1]-

Delayed tumor growth by 19.3

days.[1]

50 mg/kg Not Specified

Improved average overall

survival by 115% (28 days vs.

13 days).[2]

Table 2: Efficacy of Rezivertinib in HCC827 Xenograft Model (EGFR L858R)

Dosage (Oral, QD) Treatment Duration Key Outcomes

6.25 mg/kg Not Specified
Produced a 100% incidence of

complete regressions.[1]

Table 3: Pharmacodynamic Effects of Single-Dose Rezivertinib in NCI-H1975 Xenograft Model
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Dosage (Oral, Single Dose) Time Post-Dose Key Outcomes

12.5 mg/kg 24 hours

- Induced inhibition of EGFR

phosphorylation for at least 24

hours.[1]- A dose of 12.5

mg/kg once daily was

suggested to completely inhibit

EGFR phosphorylation.[1]

50 mg/kg 24 hours

Induced inhibition of EGFR

phosphorylation for at least 24

hours.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of rezivertinib.

Protocol 1: In Vivo Efficacy Study in NSCLC Xenograft
Models
This protocol describes a general procedure for evaluating the anti-tumor activity of

rezivertinib in nude mice bearing human NSCLC tumor xenografts.

1. Animal Models and Cell Lines:

Animal Strain: Athymic nude mice are commonly used for xenograft studies.
Cell Lines:
NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.
HCC827: Human NSCLC cell line with an EGFR L858R activating mutation.

2. Tumor Implantation:

Culture NCI-H1975 or HCC827 cells under standard conditions.
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g.,
sterile PBS or Matrigel mixture).
Subcutaneously inject the cell suspension (typically 5 x 106 to 1 x 107 cells) into the flank of
each mouse.
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Monitor tumor growth regularly using calipers.

3. Rezivertinib Formulation and Administration:

Formulation (Suggested): While the specific vehicle from the primary studies is not detailed,
a common formulation for oral gavage in preclinical models is a suspension in a vehicle such
as:
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
10% DMSO and 90% Corn Oil.
Preparation: Prepare fresh formulations daily. Dissolve rezivertinib in DMSO first, then add
the other components sequentially with thorough mixing.
Administration:
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle
control and treatment groups.
Administer rezivertinib orally via gavage once daily (QD) at the desired dosages (e.g., 6.25,
12.5, 25, or 50 mg/kg).
The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

4. Efficacy Evaluation:

Measure tumor volume and body weight 2-3 times per week.
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Monitor for signs of toxicity.
At the end of the study (based on tumor size in the control group or a predetermined time
point), euthanize the mice and excise the tumors for further analysis.
Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Protocol 2: Pharmacodynamic Analysis of EGFR
Phosphorylation
This protocol outlines the procedure to assess the effect of rezivertinib on its target in tumor

tissue.

1. Study Design:

Establish NCI-H1975 xenografts in nude mice as described in Protocol 1.
Once tumors are established, administer a single oral dose of rezivertinib (e.g., 12.5 or 50
mg/kg) or vehicle.
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2. Sample Collection:

At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize a cohort of mice.
Excise tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until
analysis.
Collect plasma samples if pharmacokinetic analysis is also planned.

3. Western Blot Analysis:

Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer)
containing protease and phosphatase inhibitors.
Quantification: Determine the protein concentration of the lysates using a standard assay
(e.g., BCA assay).
Electrophoresis and Transfer:
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR)
and total EGFR overnight at 4°C. A loading control like β-actin should also be used.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR
signal to determine the extent of target inhibition.

Visualizations
Signaling Pathway of Rezivertinib

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b610453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

EGFR
(Exon 19 Del / L858R

+ T790M)

RAS

PI3K

Rezivertinib
(BPI-7711)

Irreversible
Inhibition

RAF MEK ERK

Cell Proliferation
& Survival

AKT mTOR

Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.

Experimental Workflow for In Vivo Efficacy Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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